molecular formula C20H14N4O2S B2722460 2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione CAS No. 1448067-25-1

2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B2722460
CAS No.: 1448067-25-1
M. Wt: 374.42
InChI Key: XZOLMBKRPBJCQG-UHFFFAOYSA-N
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Description

2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a phenyl group at position 2, connected via an ethyl linker to an isoindoline-1,3-dione moiety. This structure combines aromatic and heterocyclic systems, which are often associated with diverse biological activities, including enzyme inhibition and antitumor effects. The molecular formula is C20H14N4O2S, with a molecular weight of 374.41 g/mol.

Properties

IUPAC Name

2-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2S/c25-18-15-8-4-5-9-16(15)19(26)23(18)11-10-14-12-27-20-21-17(22-24(14)20)13-6-2-1-3-7-13/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOLMBKRPBJCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate is then subjected to further reactions to introduce the thiazolo[3,2-b][1,2,4]triazole moiety. The final step involves the alkylation of the thiazole ring with an ethyl group to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts, efficient reaction conditions, and scalable purification techniques. For instance, the use of SiO2-tpy-Nb as a catalyst in the condensation reaction has been reported to achieve moderate to excellent yields (41–93%) under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like IPA: H2O, and catalysts to enhance reaction efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione typically involves multi-step reactions that can include condensation reactions between thiazole derivatives and isoindoline compounds. The synthetic pathways often utilize reagents such as mercapto-triazoles and α-halogenocarbonyls under acidic conditions to yield the desired heterocycles. The synthesis process is crucial as it influences the biological activity and efficacy of the resultant compounds .

Anticancer Properties

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole , including the target compound, exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that thiazolo-triazole derivatives demonstrated potent activity against glioma cells, suggesting their potential as anti-glioma agents .

Anti-inflammatory and Analgesic Effects

The compound also exhibits anti-inflammatory and analgesic activities. Thiazolo[3,2-b][1,2,4]triazole derivatives have been characterized for their ability to reduce inflammation markers and pain responses in preclinical models. This makes them promising candidates for developing new anti-inflammatory drugs .

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives against a range of pathogens. These compounds have shown higher potency compared to traditional antibiotics like ampicillin and streptomycin. Their mechanism often involves inhibition of bacterial topoisomerases, leading to bacterial cell death .

Case Study 1: Anticancer Evaluation

In a recent study focusing on fused bicyclic triazoles, researchers synthesized a series of thiazolo-triazole derivatives and evaluated their anticancer activity against various cancer cell lines. The results demonstrated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against glioma cells. The study concluded that further structural optimization could lead to more effective anticancer agents .

Case Study 2: Anti-inflammatory Activity

Another investigation explored the anti-inflammatory potential of thiazolo[3,2-b][1,2,4]triazole derivatives in an animal model of arthritis. The results indicated a marked reduction in inflammatory markers and joint swelling when treated with these compounds compared to controls. This suggests their utility in developing therapies for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of isoindoline-1,3-dione derivatives and thiazolo-triazole-containing molecules:

Isoindoline-1,3-dione Derivatives with Acryloyl Substituents () Example: 2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3, C25H16N2O3, 392.41 g/mol). Comparison: Unlike the target compound’s thiazolo-triazole-ethyl linker, these derivatives feature acryloylphenyl groups with substituents like indole or chlorophenyl.

Thiazolo-Triazole Derivatives ()

  • Example : 2-[(5Z)-5-(1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate (C21H16N4O4S , 420.44 g/mol).
  • Comparison : This compound shares the thiazolo[3,2-b][1,2,4]triazole core but replaces the isoindoline-1,3-dione with an indolylidene-acetate group. The presence of an ester moiety may enhance solubility compared to the target compound’s hydrophobic isoindoline ring .

Phthalazine-Isoindoline Hybrids ()

  • Example : 2-[4-(7-Oxo-7H-6,6a,12-triaza-benzo[a]anthracen-5-yl)-phenyl]-isoindole-1,3-dione (Compound 13, C22H14N4O3 , 382.37 g/mol).
  • Comparison : These analogs integrate phthalazine or benzoimidazo-phthalazine systems instead of thiazolo-triazole. The extended planar structure may improve DNA intercalation, a mechanism common in antitumor agents, whereas the target compound’s ethyl linker could confer conformational flexibility .

Physicochemical Properties

Property Target Compound Compound 3 () Compound 13 () Compound
Molecular Formula C20H14N4O2S C25H16N2O3 C22H14N4O3 C21H16N4O4S
Molecular Weight (g/mol) 374.41 392.41 382.37 420.44
Key Functional Groups Thiazolo-triazole, isoindoline-dione Acryloyl, isoindoline-dione Phthalazine, isoindoline-dione Thiazolo-triazole, indolylidene
Predicted logP* ~3.5 ~3.8 ~3.2 ~2.9

*Estimated using fragment-based methods. The target compound’s logP suggests moderate lipophilicity, balancing membrane permeability and solubility .

Biological Activity

The compound 2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and the underlying mechanisms of action based on diverse research findings.

Synthesis

The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives typically involves the condensation of mercapto-triazoles with α-halogenocarbonyl compounds under acidic conditions. The target compound can be synthesized through a multi-step process that includes the formation of the thiazolo[3,2-b][1,2,4]triazole scaffold followed by alkylation to introduce the isoindoline moiety. The general synthetic route has been outlined in various studies .

Biological Activity Overview

Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole framework exhibit a variety of biological activities including:

  • Antimicrobial : These compounds have shown significant antibacterial and antifungal properties. For instance, derivatives have been tested against various strains of bacteria and fungi with promising results .
  • Anticancer : Several studies have demonstrated the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. In vitro evaluations revealed that these compounds can induce apoptosis in cancer cell lines through various mechanisms .
  • Anti-inflammatory and Analgesic : The anti-inflammatory properties are attributed to the ability to inhibit specific inflammatory pathways. Some derivatives have been shown to reduce edema in animal models .
  • Anticonvulsant : Certain thiazolo[3,2-b][1,2,4]triazole derivatives have been evaluated for their anticonvulsant activity using established models such as the maximal electroshock test .

Antimicrobial Activity

A study evaluated several thiazolo[3,2-b][1,2,4]triazole derivatives for their antimicrobial efficacy. The results indicated that some compounds exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria. For example:

CompoundMIC (µg/mL)Target Organism
Compound 10.008Streptococcus pneumoniae
Compound 20.03Staphylococcus aureus
Compound 30.06Escherichia coli

These findings suggest a promising avenue for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that specific derivatives can inhibit cancer cell proliferation significantly. For instance:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)7.5
A549 (Lung Cancer)6.0

The mechanism appears to involve cell cycle arrest and induction of apoptosis via mitochondrial pathways .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential was assessed using carrageenan-induced paw edema in rats. The results indicated a significant reduction in edema compared to control groups:

TreatmentEdema Reduction (%)
Thiazolo Derivative A60%
Thiazolo Derivative B45%

This suggests that these compounds may serve as effective anti-inflammatory agents .

Anticonvulsant Evaluation

In anticonvulsant studies using the maximal electroshock test and pentylenetetrazole model:

CompoundProtection (%)
Compound A80%
Compound B75%

These results indicate significant anticonvulsant activity with minimal neurotoxicity observed in preliminary tests .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis involves multi-step heterocyclic coupling. A Friedel-Crafts acylation process using Eaton’s reagent under solvent-free conditions has been reported for analogous fused thiazole-triazole systems, achieving yields of 90–96% . Key variables include temperature control (80–120°C), reagent stoichiometry (1:1.2 molar ratio for nucleophilic substitution), and purification via recrystallization from DMF/acetic acid mixtures . Thin-layer chromatography (TLC) with UV detection is critical for monitoring intermediate steps .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the isoindoline-1,3-dione and thiazolo-triazole moieties. Compare 1^1H-NMR shifts for aromatic protons (δ 7.2–8.1 ppm) and methylene groups (δ 3.5–4.2 ppm) with analogous compounds . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) resolve molecular formula and stereoelectronic effects. Computational methods like density functional theory (DFT) predict frontier molecular orbitals to correlate with reactivity .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Antimicrobial activity can be tested via broth microdilution (MIC values). Use fluorescence-based assays to study DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer : Employ quantum chemical calculations (e.g., Gaussian or ORCA) to map potential energy surfaces for cyclization or electrophilic substitution. ICReDD’s reaction path search methods combine DFT and information science to prioritize high-yield pathways. For example, simulate the thiazole-triazole fusion step using transition-state modeling to identify catalytic bottlenecks .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Cross-validate assay conditions (e.g., cell line authenticity, solvent controls). For inconsistent IC50_{50} values, conduct dose-response curves with triplicate measurements. Use meta-analysis tools to compare structural analogs (e.g., halogen-substituted derivatives) and isolate substituent effects . Confocal microscopy can clarify subcellular localization discrepancies .

Q. How can statistical design of experiments (DoE) optimize reaction conditions for scale-up?

  • Methodological Answer : Apply a central composite design (CCD) to assess factors like temperature, catalyst loading, and solvent polarity. For example, a 32^2 factorial design with ANOVA analysis identified optimal conditions for similar triazole syntheses: 110°C, 10 mol% p-toluenesulfonic acid, and toluene as solvent, achieving 94% yield . Response surface methodology (RSM) minimizes byproduct formation .

Q. What mechanistic insights explain the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like tubulin or kinase domains. Compare binding affinities (∆G values) with co-crystallized ligands (e.g., paclitaxel for tubulin). Surface plasmon resonance (SPR) quantifies kinetic parameters (kon_{on}, koff_{off}) for protein-ligand interactions .

Q. How do modifications to the phenylthiazolo-triazole core alter photophysical properties?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) to the phenyl ring and measure absorbance/emission shifts via UV-Vis and fluorescence spectroscopy. Time-dependent DFT (TD-DFT) calculates excited-state transitions. For example, fluorinated analogs show a 20 nm bathochromic shift due to enhanced π-conjugation .

Methodological Considerations

  • Data Validation : Cross-reference NMR/HRMS data with PubChem entries for analogous structures (e.g., 2-[[5-(2-aminoethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanol) .
  • Safety Protocols : Adhere to institutional chemical hygiene plans for handling isoindoline derivatives, including PPE and waste disposal guidelines .
  • Ethical Compliance : Strictly use in vitro models per guidelines; in vivo studies require ethical approval .

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